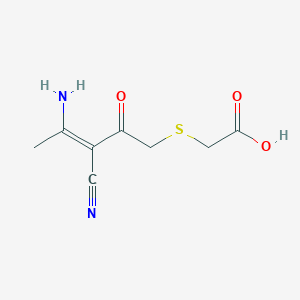

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid

Description

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid is a heterocyclic compound featuring a thioether-linked acetic acid moiety conjugated to a pentenyl backbone with amino, cyano, and ketone functional groups.

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

2-[(Z)-4-amino-3-cyano-2-oxopent-3-enyl]sulfanylacetic acid |

InChI |

InChI=1S/C8H10N2O3S/c1-5(10)6(2-9)7(11)3-14-4-8(12)13/h3-4,10H2,1H3,(H,12,13)/b6-5- |

InChI Key |

NGAIQVYKUDLMAZ-WAYWQWQTSA-N |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CSCC(=O)O)/N |

Canonical SMILES |

CC(=C(C#N)C(=O)CSCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) containing a base like potassium hydroxide. The intermediate product undergoes further reactions to yield the final compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinoindole-Based Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and its derivatives (24–27) share the thioacetic acid core but incorporate triazinoindole rings. These compounds exhibit >95% purity and are synthesized via coupling reactions between thioacetic acids and aromatic amines. Their biological activity is unmentioned but inferred to target proteins due to their use in hit identification studies .

| Compound ID | Substituent(s) | Purity | Key Structural Feature |

|---|---|---|---|

| 23 | 4-(Cyanomethyl)phenyl | >95% | Triazinoindole + cyano |

| 25 | 8-Bromo + 4-phenoxyphenyl | 95% | Brominated triazinoindole |

Triazole-Thioacetic Acid Derivatives ()

Salts of 2-((4-R-3-(morfolinomethylen)-4H-1,2,4-triazol-5-yl)thio)acetic acid () act as fungicides and plant growth stimulators. Similarly, 2-((5-(dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids () are esterified to improve bioavailability. Their toxicity, predicted via GUSAR-online, correlates with methoxy group positioning .

Quinoline-Thioacetic Acid Derivatives ()

2-((6-R-quinolin-4-yl)thio)acetic acids demonstrate rhizogenesis stimulation in plants. Sodium salts (e.g., QAC-5) exhibit higher toxicity than parent acids due to increased ionization and bioavailability. Log P/D values (lipophilicity) range within -0.5 to 2.5, optimal for membrane permeability .

| Compound | log P (neutral) | log D (pH 7) | Toxicity (vs. Control) |

|---|---|---|---|

| QAC-1 (Acid) | 1.8 | 1.2 | 15–20% reduction |

| QAC-5 (Salt) | -0.3 | -0.3 | 25–30% reduction |

Comparison: The target compound’s amino group may lower log P compared to quinoline derivatives, reducing lipid solubility but enhancing hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

- Methoxy-Nitrobenzyl Derivatives (): Electron-withdrawing nitro groups stabilize the thioether linkage, as seen in 2-[[(4-methoxy-3-nitrophenyl)methyl]thio]acetic acid, which may resist hydrolysis better than the target compound’s cyano-ketone system .

Toxicity and Bioactivity Trends

- Sodium Salts vs. Acids : Sodium salts (e.g., QAC-5) show higher toxicity than acids due to ionization (), suggesting that the target compound’s free acid form may be safer .

- Cyano vs. Bromo Substituents: Bromine in triazinoindole derivatives () may confer heavier atom effects (e.g., prolonged half-life) compared to the target’s cyano group, which is smaller and more polar .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.